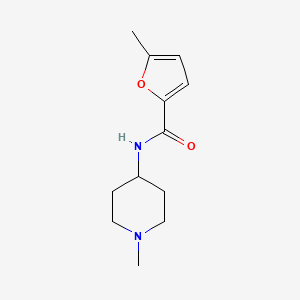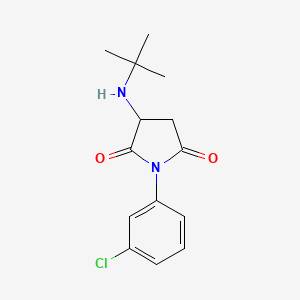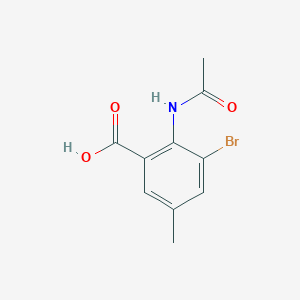![molecular formula C19H24N2O3S B4940763 5-[4-(octyloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4940763.png)
5-[4-(octyloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[4-(octyloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, also known as Octylthiopyrimidine or OTP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. OTP belongs to the class of thioxopyrimidine derivatives, which have been shown to exhibit various biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.
作用机制
The mechanism of action of OTP is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in various biological processes. In cancer cells, OTP has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle. OTP has also been shown to activate the p53 tumor suppressor pathway, which plays a crucial role in regulating cell growth and apoptosis. In viral infections, OTP has been shown to inhibit the activity of viral proteases and reverse transcriptases, which are essential for viral replication.
Biochemical and Physiological Effects
OTP has been shown to exhibit various biochemical and physiological effects, depending on the cell type and experimental conditions. In cancer cells, OTP has been shown to induce cell cycle arrest and apoptosis, leading to a decrease in cell viability. OTP has also been shown to inhibit the migration and invasion of cancer cells, which are critical processes involved in tumor metastasis. In viral infections, OTP has been shown to reduce the viral load and inhibit the replication of the virus. In plants, OTP has been shown to inhibit the growth of plant pathogens, leading to improved crop yield and quality.
实验室实验的优点和局限性
OTP has several advantages for lab experiments, including its high purity, stability, and low toxicity. OTP is also relatively easy to synthesize and can be obtained in large quantities. However, OTP has some limitations, including its low solubility in water and some organic solvents, which can make it challenging to use in some experimental setups. OTP can also exhibit some variability in its biological activity, depending on the experimental conditions and cell type.
未来方向
For OTP research include the development of novel derivatives and materials with improved properties and the investigation of OTP's potential therapeutic applications in various fields.
合成方法
OTP can be synthesized through a multi-step process that involves the reaction of 4-(octyloxy)benzaldehyde with thiourea and ethyl acetoacetate in the presence of a catalyst. The resulting product is then subjected to cyclization and dehydration reactions to yield OTP. The overall yield of OTP synthesis is around 40%, and the purity of the compound can be improved through recrystallization.
科学研究应用
OTP has been studied extensively for its potential therapeutic applications in various fields, including medicine, agriculture, and material science. In medicine, OTP has been shown to exhibit anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. OTP has also been investigated as a potential antiviral agent against human immunodeficiency virus (HIV) and herpes simplex virus (HSV). In agriculture, OTP has been studied for its potential use as a fungicide and herbicide due to its ability to inhibit the growth of plant pathogens. In material science, OTP has been used as a precursor for the synthesis of novel materials with unique optical and electronic properties.
属性
IUPAC Name |
5-[(4-octoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-2-3-4-5-6-7-12-24-15-10-8-14(9-11-15)13-16-17(22)20-19(25)21-18(16)23/h8-11,13H,2-7,12H2,1H3,(H2,20,21,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAIGZGGAIPYVNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C=C2C(=O)NC(=S)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

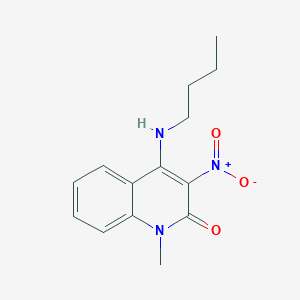
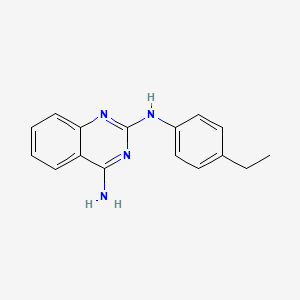
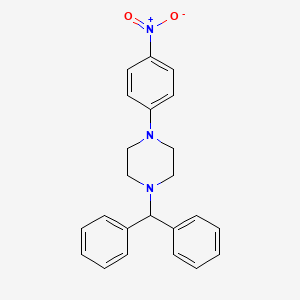
![3-(2-{5-[3-(1-azepanyl)-3-oxopropyl]-1,3,4-oxadiazol-2-yl}ethyl)-1H-indole](/img/structure/B4940705.png)
![4-[({3-[(isobutylamino)carbonyl]phenyl}amino)carbonyl]phenyl acetate](/img/structure/B4940707.png)
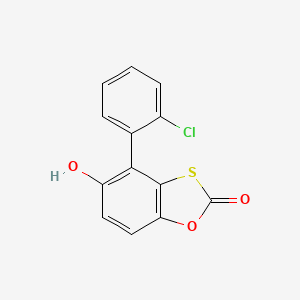
![2-hydroxy-N'-[1-methyl-3-oxo-3-(2,6,6-trimethyl-3-cyclohexen-1-yl)propyl]benzohydrazide](/img/structure/B4940732.png)
![3-({[(2-iodobenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B4940733.png)
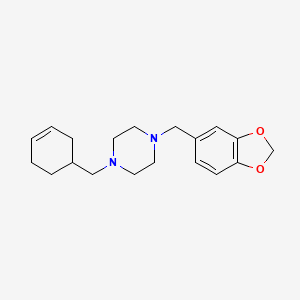
![methyl 2-({2-cyano-3-[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]acryloyl}amino)-5-propyl-3-thiophenecarboxylate](/img/structure/B4940746.png)
![2-(4-iodophenyl)-4,5-bis[4-(phenylethynyl)phenyl]-1H-imidazole](/img/structure/B4940752.png)
